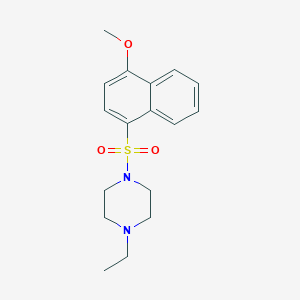

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine

Description

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine is a sulfonylpiperazine derivative characterized by a 4-methoxynaphthalene sulfonyl group and an ethyl substituent on the piperazine ring. Sulfonylpiperazines are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes, receptors, and microbial proteins .

Propriétés

IUPAC Name |

1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-3-18-10-12-19(13-11-18)23(20,21)17-9-8-16(22-2)14-6-4-5-7-15(14)17/h4-9H,3,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNMIVMPRSPUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332501 | |

| Record name | 1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

708244-27-3 | |

| Record name | 1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine involves several steps. The primary synthetic route includes the sulfonylation of 1-ethylpiperazine with 4-methoxynaphthalene-1-sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms, forming halogenated derivatives.

Applications De Recherche Scientifique

Antithrombotic Properties

The compound has been identified as an inhibitor of serine proteases in the blood coagulation cascade, specifically targeting thrombin and factor Xa. These enzymes play crucial roles in thrombus formation, making their inhibition beneficial for treating thrombotic conditions such as:

- Deep vein thrombosis

- Pulmonary embolism

- Acute myocardial infarction

- Stroke

Research indicates that compounds similar to 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine exhibit IC50 values lower than 1 μM against thrombin, suggesting potent antithrombotic activity . These properties make it a candidate for both therapeutic use and as an in vitro anticoagulant in medical procedures requiring blood management.

Enzyme Inhibition

Piperazine derivatives, including this compound, have demonstrated the ability to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's disease. The virtual screening of piperazine derivatives has shown binding affinities at both the peripheral anionic site and catalytic sites of AChE . This suggests that this compound could be explored further for its neuroprotective effects.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to its potential as an anticancer agent. In particular, compounds that share similar functional groups have shown promise in inducing apoptosis in cancer cells . This opens avenues for further investigation into its efficacy against specific types of tumors.

Case Study: Thrombin Inhibition

In a study examining the effects of various piperazine derivatives on thrombin activity, this compound was found to significantly reduce thrombin activity in vitro, supporting its potential use in clinical settings for managing thrombotic disorders .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective properties of piperazine derivatives demonstrated that compounds with similar structures could effectively inhibit AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease . This suggests that this compound may possess similar benefits.

Data Table: Summary of Applications

| Application | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Antithrombotic | Inhibition of thrombin and factor Xa | Deep vein thrombosis, stroke |

| Enzyme Inhibition | AChE inhibition | Alzheimer's disease |

| Anticancer | Induction of apoptosis | Various cancers (breast, colon, etc.) |

Mécanisme D'action

The mechanism of action of 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing signal transduction pathways. This interaction can lead to various physiological effects, making it a compound of interest in pharmacological research .

Comparaison Avec Des Composés Similaires

Data Table: Key Comparative Features

Activité Biologique

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine is a compound that belongs to the piperazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C17H22N2O3S

- Molecular Weight : 334.43 g/mol

- CAS Number : 708244-27-3

Research indicates that piperazine derivatives exhibit various biological activities through distinct mechanisms. For instance, some piperazine compounds have been shown to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

Pharmacological Effects

This compound has been investigated for several pharmacological effects:

- Antimicrobial Activity : Some studies suggest that piperazine derivatives possess antibacterial and antifungal properties. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Antithrombotic Potential : The compound has been explored for its antithrombotic properties, which may be beneficial in preventing blood clots. This activity is particularly relevant in the context of cardiovascular diseases .

Antimicrobial Studies

A study conducted by Maqsood et al. (2006) reported that certain piperazine derivatives exhibited significant antibacterial and antifungal activities. The findings indicated that these compounds could serve as potential therapeutic agents against resistant strains of bacteria and fungi.

Neuropharmacological Effects

In a virtual screening study, several piperazine derivatives were found to bind effectively at the peripheral anionic site and catalytic sites of acetylcholinesterase, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .

Antithrombotic Activity

Research on heterocyclic derivatives, including those related to piperazine, demonstrated promising results as antithrombotic agents. The structural modifications in these compounds were linked to enhanced activity against thrombus formation .

Data Table: Biological Activities of Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.